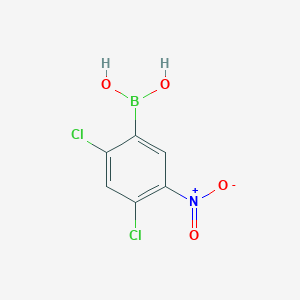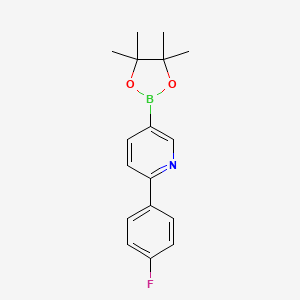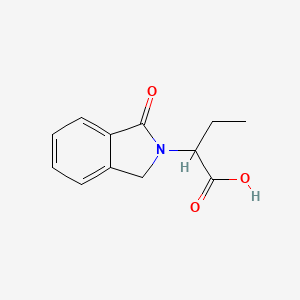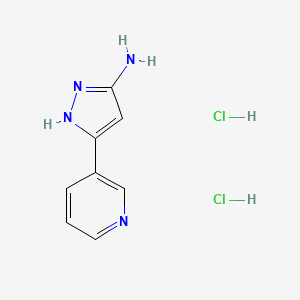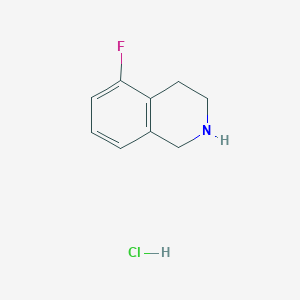
5-氟-1,2,3,4-四氢异喹啉盐酸盐
描述
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The compound has the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol
科学研究应用
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and pharmaceuticals.
作用机制
Target of Action
Tetrahydroisoquinolines (thiqs) are known to be important structural motifs in various natural products and therapeutic lead compounds .
Mode of Action
C(1)-substituted derivatives of thiqs, which this compound is a part of, can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Thiqs are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , which may suggest some sensitivity to environmental conditions that could affect its bioavailability.
Result of Action
Given the known biological activities of thiqs , it is likely that this compound could have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.
生化分析
Biochemical Properties
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in neurotransmitter synthesis and degradation, affecting their catalytic activity. Additionally, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to changes in neurotransmitter levels and signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and potency . Additionally, long-term exposure to 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can result in adaptive cellular responses, such as changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and function. For example, studies have shown that high doses of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can induce toxic effects, such as cell death and tissue damage . Additionally, threshold effects have been observed, where the compound exhibits a dose-dependent response, with certain effects only occurring at specific dosage levels .
Metabolic Pathways
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can affect metabolic flux and metabolite levels, altering the balance of key biochemical pathways .
Transport and Distribution
The transport and distribution of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, the distribution of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride within tissues can affect its overall activity and potency, with certain tissues exhibiting higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the subcellular localization of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence its interactions with other biomolecules, such as enzymes and receptors, further modulating its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Bischler-Napieralski reaction , which is a well-known method for synthesizing isoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The reaction conditions would be carefully controlled to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Fluorine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution can produce a variety of functionalized compounds.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
5-Fluoroisoquinoline: Another fluorinated derivative with distinct chemical properties and applications.
Uniqueness: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts . This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDNGEMGKNMLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662878 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799274-07-0 | |
| Record name | Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799274-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


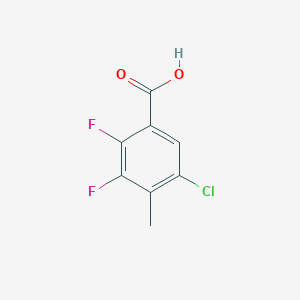
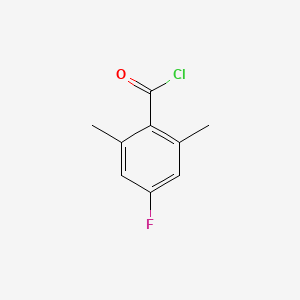
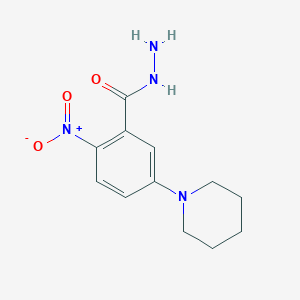
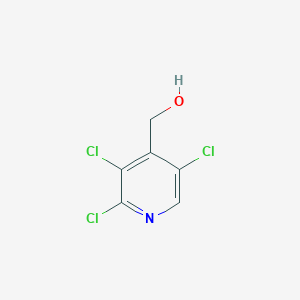
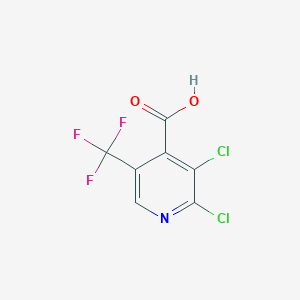
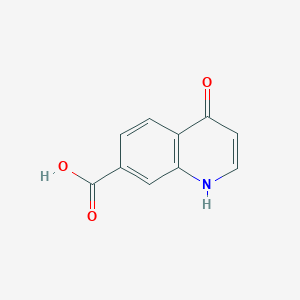

![methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1388180.png)
